![molecular formula C29H22Cl2N2O4 B12012844 [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 769153-70-0](/img/structure/B12012844.png)

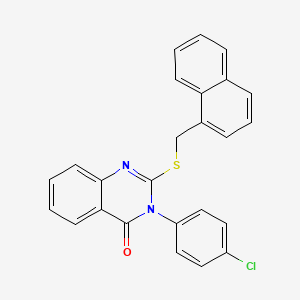

[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat ist eine komplexe organische Verbindung, die sich durch ihre einzigartigen strukturellen Merkmale auszeichnet. Diese Verbindung zeichnet sich durch ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen aus, darunter Chemie, Biologie und Medizin. Ihre Struktur umfasst einen Hydrazinyliden-Teil, der mit einer Dichlorbenzoat-Gruppe verbunden ist, was zu ihren besonderen chemischen Eigenschaften beiträgt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat umfasst in der Regel mehrere Schritte:

-

Bildung des Hydrazon-Zwischenprodukts: : Der erste Schritt beinhaltet die Reaktion von 4-[(4-Methylphenyl)methoxy]benzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Diese Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt.

-

Kondensationsreaktion: : Das Hydrazon-Zwischenprodukt wird dann einer Kondensationsreaktion mit 3-Formylphenyl-2,4-dichlorbenzoat unterzogen. Dieser Schritt wird häufig durch einen sauren Katalysator, wie z. B. Essigsäure, erleichtert und erfordert eine Erwärmung, um die Bildung des Endprodukts zu fördern.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken wie Umkristallisation oder Chromatographie sowie strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

[3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

-

Oxidation: : Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden oxidierten Derivate führt.

-

Reduktion: : Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.

-

Substitution: : Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Dichlorbenzoat-Teil, wobei Chloratome durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Materialien.

Biologie

In der biologischen Forschung wird [3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat auf seine potenzielle Bioaktivität untersucht. Es kann Eigenschaften wie Enzyminhibition oder Rezeptorbindung aufweisen, was es zu einem Kandidaten für die Arzneimittelentwicklung macht.

Medizin

Die potenziellen medizinischen Anwendungen der Verbindung umfassen die Verwendung als Leitverbindung bei der Entwicklung neuer Pharmazeutika. Ihre strukturellen Merkmale können es ihr ermöglichen, mit bestimmten biologischen Zielen zu interagieren, was therapeutische Vorteile bietet.

Industrie

In industriellen Anwendungen kann diese Verbindung bei der Produktion von Spezialchemikalien, Polymeren und fortschrittlichen Materialien verwendet werden. Ihre Reaktivität und Stabilität machen sie für verschiedene Fertigungsprozesse geeignet.

Wirkmechanismus

Der Mechanismus, durch den [3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat seine Wirkungen entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Hydrazinyliden-Teil kann Wasserstoffbrückenbindungen oder andere Wechselwirkungen mit aktiven Zentren eingehen und die Aktivität des Zielmoleküls modulieren. Beteiligte Wege könnten Signaltransduktion, Stoffwechselregulation oder Genexpression umfassen.

Analyse Chemischer Reaktionen

Types of Reactions

[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, offering therapeutic benefits.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism by which [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene moiety may form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecule. Pathways involved could include signal transduction, metabolic regulation, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat: Aufgrund seiner spezifischen Hydrazinyliden- und Dichlorbenzoat-Gruppen einzigartig.

[3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Difluorbenzoat: Ähnliche Struktur, aber mit Fluoratomen anstelle von Chlor.

[3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dibrombenzoat: Bromatome ersetzen Chlor, was Reaktivität und biologische Aktivität beeinflusst.

Einzigartigkeit

Die Einzigartigkeit von [3-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

769153-70-0 |

|---|---|

Molekularformel |

C29H22Cl2N2O4 |

Molekulargewicht |

533.4 g/mol |

IUPAC-Name |

[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C29H22Cl2N2O4/c1-19-5-7-20(8-6-19)18-36-24-12-9-22(10-13-24)28(34)33-32-17-21-3-2-4-25(15-21)37-29(35)26-14-11-23(30)16-27(26)31/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |

InChI-Schlüssel |

CQCBACJRZAJORD-VTNSRFBWSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)

![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)

![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12012814.png)

![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)

![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12012834.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)